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Compound of Interest

Compound Name: AU-24118

Cat. No.: B12372867

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AU-24118, a potent and orally
bioavailable proteolysis-targeting chimera (PROTAC) designed to degrade key components of
the mammalian switch/sucrose non-fermentable (MSWI/SNF) chromatin remodeling complex.
AU-24118 represents a significant advancement in the development of targeted therapies for
cancers driven by oncogenic transcription factors.

Core Concepts and Chemical Structure

AU-24118 is a second-generation mSWI/SNF ATPase degrader that induces the degradation
of SMARCA2, SMARCA4, and PBRML1.[1] It functions as a PROTAC, a bifunctional molecule
that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and
subsequent degradation by the proteasome.[2][3] The chemical structure of AU-24118 consists
of three key components: a ligand that binds to the bromodomains of SMARCA2 and
SMARCAA4, a linker, and a ligand that binds to the Cereblon (CRBN) E3 ligase.[1][2][3]

Chemical Formula: C37H40N604(3][4][5]
Molecular Weight: 632.77 g/mol [3]

CAS Number: 3084244-26-5[2][3]

Physicochemical and Pharmacological Properties
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AU-24118 exhibits favorable physicochemical and pharmacological properties, including oral
bioavailability, which is a significant advantage for a PROTAC degrader.[1][6][7]

Property Value Reference
Molecular Formula C37H40N604 [31[5]
Molecular Weight 632.77 g/mol

CAS Number 3084244-26-5 [2][3]
Appearance Solid [3]
Solubility (DMSO) 10 mM [3]

Oral Bioavailability (Mice) 33.4% [1]

Mechanism of Action and Signhaling Pathway

AU-24118 exerts its therapeutic effect by inducing the degradation of the mSWI/SNF ATPases
SMARCA2 and SMARCAA4, as well as the PBRM1 protein.[1][2][3][5] The mSWI/SNF complex
is a key regulator of chromatin structure and gene expression. By degrading these core
components, AU-24118 disrupts the oncogenic transcriptional programs that drive certain
cancers, particularly those dependent on enhancer-driven transcription factor activity.[1]

The signaling pathway initiated by AU-24118 involves the recruitment of the target proteins
(SMARCA2, SMARCA4, PBRM1) to the CRBN E3 ubiquitin ligase, leading to their
ubiquitination and subsequent degradation by the 26S proteasome. This degradation impedes
the chromatin remodeling functions of the mSWI/SNF complex, thereby inhibiting the
expression of oncogenes.
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AU-24118 Action
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Caption: Mechanism of action of AU-24118 as a PROTAC degrader.
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In Vitro and In Vivo Efficacy

AU-24118 has demonstrated potent and selective degradation of its target proteins in cancer

cell lines and has shown significant anti-tumor activity in preclinical models of castration-

resistant prostate cancer (CRPC).

In Vitro Activi

Cell Line Concentration

Treatment
] Effect Reference
Time

VCaP 3-30 nM

Degradation of
4 hours SMARCA4 and [2]
PBRM1

VCaP 1uM

Selective
degradation of
2 hours SMARCA2,
SMARCA4, and
PBRM1

AUR-1 0.1 pM

Degradation of
4 hours SMARCA2 and
PBRM1

AUR-2 0.1 u™m

Degradation of
SMARCA?2 and

4 hours PBRM1; no [4]
SMARCA4

degradation

In Vivo Activity
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Administration

Animal Model Dosage Outcome Reference
Route
Tumor
VCaP CRPC 15 mg/kg, 3 )
] ) Oral (p.0.) regression as a
Xenograft (Mice)  times/week )
single agent.[2]
Enhanced tumor
15 mg/kg AU- ) )
regression, with
VCaP CRPC 24118 + 10
] Oral (p.o.) some tumors [4]
Xenograft (Mice) mg/kg )
) becoming
Enzalutamide
unpalpable.

Experimental Protocols
In Vitro Degradation Assay (Immunoblot Analysis)

Objective: To assess the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) in
cancer cell lines following treatment with AU-24118.

Methodology:

e Cell Culture: VCaP prostate cancer cells are cultured in appropriate media and conditions.

o Treatment: Cells are treated with varying concentrations of AU-24118 (e.g., 3-30 nM) or

vehicle control for a specified duration (e.g., 4 hours).[2][4]

o Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

o Protein Quantification: The protein concentration of the lysates is determined using a

standard protein assay (e.g., BCA assay).

o SDS-PAGE and Western Blot: Equal amounts of protein are separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene
difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for SMARCA4, PBRM1, and a loading control (e.g., Vinculin).[1]
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o Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody, and the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

o Analysis: The intensity of the protein bands is quantified to determine the extent of protein
degradation relative to the vehicle-treated control.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AU-24118 in a preclinical cancer model.
Methodology:

e Animal Model: A castration-resistant prostate cancer (CRPC) model is established, for
example, by implanting VCaP cells into castrated male immunodeficient mice.[1]

e Tumor Growth: Tumors are allowed to grow to a palpable size.

¢ Randomization and Treatment Groups: Mice are randomized into treatment groups: Vehicle
control, AU-24118 alone (e.g., 15 mg/kg), Enzalutamide alone, and a combination of AU-
24118 and Enzalutamide.[1][2][4]

e Drug Formulation and Administration: AU-24118 is formulated for oral gavage. For example,
it can be dissolved in PEG200 and then mixed with D-a-Tocopherol polyethylene glycol 1000
succinate.[1] The drug is administered according to the specified dosing schedule (e.g., 3
times per week).

o Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers.

o Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

[1]

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, or at a specified time point.

e Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare
the efficacy of the different treatment groups. At the end of the study, tumors may be excised
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for further analysis (e.g., immunoblotting for target protein levels).
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Caption: General experimental workflow for the evaluation of AU-24118.

Resistance Mechanisms
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Studies have begun to explore potential mechanisms of acquired resistance to mSWI/SNF
ATPase PROTACSs like AU-24118. Long-term treatment of prostate cancer cell lines with high
doses of a similar degrader led to the development of resistance through two main
mechanisms:

« SMARCA4 Bromodomain Mutations: Mutations in the target protein can prevent the binding
of the PROTAC, thereby abrogating its degradation-inducing activity.[1]

o ABCBI1 Overexpression: Increased expression of the ATP binding cassette subfamily B
member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of the
PROTAC, leading to reduced efficacy.[1]

Understanding these resistance mechanisms is crucial for the clinical development of AU-
24118 and for designing strategies to overcome resistance, such as combination therapies.

Conclusion

AU-24118 is a promising, orally bioavailable PROTAC degrader of the mSWI/SNF ATPases
SMARCA2 and SMARCA4, and PBRML. Its potent in vitro and in vivo activity against
castration-resistant prostate cancer models highlights its potential as a novel therapeutic agent.
Further investigation into its clinical efficacy and the management of potential resistance
mechanisms will be critical for its successful translation to the clinic for patients with enhancer-
driven cancers.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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